molecular formula C14H21N B13644310 n-(3-Methylphenethyl)cyclopentanamine

n-(3-Methylphenethyl)cyclopentanamine

Cat. No.: B13644310
M. Wt: 203.32 g/mol
InChI Key: PJFPYYOVJOBQPV-UHFFFAOYSA-N
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Description

N-(3-Methylphenethyl)cyclopentanamine is a secondary amine featuring a cyclopentane ring substituted with a phenethyl group bearing a methyl group at the 3-position of the aromatic ring.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[2-(3-methylphenyl)ethyl]cyclopentanamine

InChI

InChI=1S/C14H21N/c1-12-5-4-6-13(11-12)9-10-15-14-7-2-3-8-14/h4-6,11,14-15H,2-3,7-10H2,1H3

InChI Key

PJFPYYOVJOBQPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCNC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methylphenethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-methylphenethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary and tertiary amines

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of n-(3-Methylphenethyl)cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Pathways involved may include neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-(3-Methylphenethyl)cyclopentanamine and similar compounds:

Compound Substituents Molecular Formula Key Applications/Findings References
This compound 3-methylphenethyl on cyclopentane amine C₁₄H₂₁N Potential neuromodulator (inferred from structural analogs)
N-(3-Methoxyphenethyl)cyclopentanamine 3-methoxyphenethyl on cyclopentane amine C₁₄H₂₁NO Precursor for mGluR2-positive allosteric modulators; synthesized via alkylation reactions
N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine 3-fluorophenyl ethyl on cyclopentane amine C₁₃H₁₈FN Neurological PET tracer candidate; halogen substitution enhances receptor binding affinity
N-[(3-Chloro-4-fluorophenyl)methyl]cyclopentanamine 3-chloro-4-fluorobenzyl on cyclopentane amine C₁₂H₁₅ClFN Explored for lipophilicity and metabolic stability in drug design
N-(4-Nitrobenzyl)cyclopentanamine 4-nitrobenzyl on cyclopentane amine C₁₂H₁₆N₂O₂ High toxicity (MSDS data); used in safety studies

Substituent Effects on Pharmacological Activity

  • Methyl vs. Methoxy groups, however, may improve solubility and metabolic stability.
  • Halogenated Derivatives : Fluorine and chlorine substitutions (e.g., in N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine) enhance binding affinity to NMDA receptors, as seen in PET tracers like [¹¹C]HACH242 . These halogens also reduce oxidative metabolism, prolonging half-life .

Neurological Targets

  • NMDA Receptor Imaging : Carbon-11-labeled cyclopentanamine derivatives, such as [¹¹C]HACH242, demonstrate high specificity for NR2B-containing NMDA receptors, highlighting the scaffold's utility in neuroimaging .

Biological Activity

n-(3-Methylphenethyl)cyclopentanamine is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables and case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
IUPAC NameN-[2-(3-methylphenyl)ethyl]cyclopentanamine
InChI KeyPJFPYYOVJOBQPV-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=CC=C1)CCNC2CCCC2

The compound features a cyclopentane ring and a 3-methylphenethyl group, which contributes to its distinctive chemical behavior and biological activity .

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between cyclopentanamine and 3-methylphenethyl bromide under basic conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) with potassium carbonate as a base .

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and ionic interactions, influencing enzyme activity and receptor binding .

Mechanism of Action:

  • Neurotransmitter Modulation: The compound may affect neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition: It can inhibit specific enzymes, which may lead to therapeutic effects in various conditions.

Case Studies and Research Findings

  • Case Study: Enzyme Interaction Analysis
    • A study examined the interaction of this compound with monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. Results indicated that the compound exhibits inhibitory activity against MAO, suggesting potential antidepressant properties .
  • Case Study: Receptor Binding Affinity
    • Research focused on the binding affinity of this compound to serotonin receptors. The findings revealed significant binding, indicating its potential role as a modulator in serotonin-related pathways .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis, enabling the development of more complex molecules for pharmaceutical research. Its unique properties make it suitable for studying the effects of amine derivatives on biological systems, particularly in drug design and development .

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